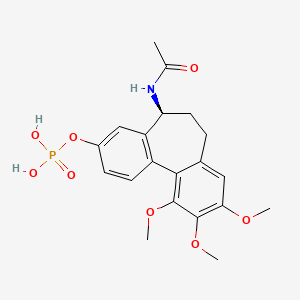

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Vue d'ensemble

Description

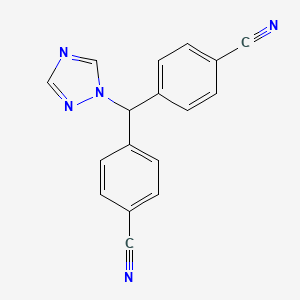

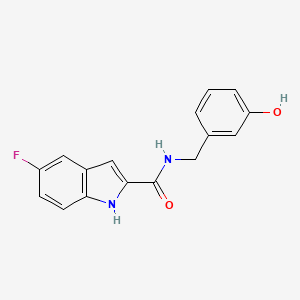

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C17 H17 Br N2 O5 . It has a molecular weight of 409.231 .

Molecular Structure Analysis

The molecular structure of this compound involves a chromene ring system, which is a heterocyclic compound that forms the core of many naturally occurring organic compounds . The compound also contains functional groups such as amino, bromo, cyano, ethoxy, and carboxylate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 409.231 and a molecular formula of C17 H17 Br N2 O5 . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

HA14-1: A Comprehensive Analysis of Scientific Research Applications

Cancer Research Targeting Bcl-2 in Tumor Cells: HA14-1 is known for its ability to bind to the Bcl-2 protein, a key player in cell death regulation. By inhibiting Bcl-2, HA14-1 can induce apoptosis in tumor cells, making it a potential candidate for cancer therapy. It has shown promise in selectively eliminating tumor cells with elevated levels of Bcl-2 protein .

Enhancing Apoptotic Pathways: Further research has demonstrated that HA14-1 can enhance the efficiency of the mitochondrial apoptotic pathway, particularly in glioma cells treated with etoposide . This suggests its use in sensitizing cancer cells to both radiotherapy and chemotherapy.

Drug Resistance and Selectivity: Studies have indicated that HA14-1 can selectively target drug-resistant tumors due to its interaction with Bcl-2 . This selectivity is crucial for developing treatments that minimize harm to healthy cells.

Neurodegenerative Diseases Neuroprotection and Oxidative Stress: Although not as extensively studied as cancer applications, HA14-1 may have potential roles in neurodegenerative diseases. Its interaction with Bcl-2 could be leveraged for neuroprotective effects against oxidative stress, which is implicated in various neurodegenerative disorders .

Mécanisme D'action

Target of Action

HA14-1, also known as Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small molecule antagonist against the Bcl-2 protein . The Bcl-2 protein is commonly overexpressed in hematological malignancies, where it promotes the survival of neoplastic cells .

Mode of Action

HA14-1 has been reported to bind the surface pocket of Bcl-2 that mediates anti-apoptotic interactions . This binding triggers apoptosis in Bcl-2-overexpressing cells . The compound is most cytotoxic in cell lines expressing high levels of Bcl-2 .

Biochemical Pathways

The action of HA14-1 disrupts the interaction between Bax and Bcl-2, which are key players in the regulation of apoptosis . This disruption leads to the induction of apoptosis, a form of programmed cell death . The compound’s action is associated with the decrease in mitochondrial membrane potential and activation of caspases, which are crucial components of the apoptotic pathway .

Pharmacokinetics

It has been observed that ha14-1 is unstable under physiological conditions . This instability could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of HA14-1’s action is the induction of apoptosis in Bcl-2-overexpressing cells . At lower concentrations, the compound predominantly triggers apoptosis . At higher concentrations, increasing primary necrosis is observed, suggesting the onset of interactions supplementary to bcl-2 inhibition .

Action Environment

The efficacy of HA14-1 is influenced by the cellular environment. For instance, the compound’s apoptotic effect is enhanced when cells are pre-treated with certain chemotherapeutic drugs . The compound’s instability under physiological conditions could potentially limit its efficacy .

Propriétés

IUPAC Name |

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJDCULZDFWMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274403 | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65673-63-4 | |

| Record name | HA 14-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)

![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)

![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)

![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)